Methyl 2-[[(4,6-Dimethoxypyrimidin-2-yl)methyl]thio]ethanoate
Description
Methyl 2-[[(4,6-Dimethoxypyrimidin-2-yl)methyl]thio]ethanoate is a sulfur-containing pyrimidine derivative characterized by a thioether linkage (-S-) bridging a dimethoxy-substituted pyrimidine ring and a methyl ester group. The 4,6-dimethoxypyrimidinyl moiety is a common pharmacophore in agrochemicals and pharmaceuticals due to its hydrogen-bonding capacity and metabolic stability . The compound’s synthesis typically involves alkylation or nucleophilic substitution reactions. For instance, analogous pyrimidine derivatives are synthesized via reactions with methyl 2-chloropropanoate under basic conditions, as demonstrated in the preparation of related esters . The thioether group enhances lipophilicity and may influence bioavailability compared to oxygen or nitrogen analogs .
Properties
CAS No. |
1017793-63-3 |
|---|---|
Molecular Formula |
C10H14N2O4S |
Molecular Weight |
258.30 g/mol |
IUPAC Name |
methyl 2-[(4,6-dimethoxypyrimidin-2-yl)methylsulfanyl]acetate |
InChI |
InChI=1S/C10H14N2O4S/c1-14-8-4-9(15-2)12-7(11-8)5-17-6-10(13)16-3/h4H,5-6H2,1-3H3 |
InChI Key |
HPYPIJRGWKGUEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=N1)CSCC(=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[(4,6-Dimethoxypyrimidin-2-yl)methyl]thio]ethanoate typically involves the reaction of 4,6-dimethoxypyrimidine with a suitable thioether reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in a solvent like tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methylthioether group undergoes substitution reactions with alcohols, amines, and other nucleophiles.
Reaction with Hydroquinone:
Conditions
-
Base : Sodium hydroxide (NaOH)
-
Catalyst : Benzyltriethylammonium chloride (phase-transfer catalyst)
-
Solvent : Toluene-water mixture
-
Temperature : Reflux (~110°C)
-
Product : 2-(4-Hydroxyphenoxy)-4,6-dimethoxypyrimidine
Key Insight :
The reaction highlights the compound’s utility in synthesizing herbicidal intermediates, leveraging its pyrimidine ring’s electron-deficient nature.
Oxidation Reactions
The methylthioether group can be oxidized to sulfone derivatives, enhancing electrophilicity for further substitutions.
Oxidation to Sulfone:
Conditions
-
Oxidizing Agent : Hydrogen peroxide (H₂O₂, 30%)
-
Catalyst : Sodium tungstate (Na₂WO₄)
-
Solvent : Acetic acid-water mixture
-
Temperature : 75–80°C
-
Product : 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine
Application :
The sulfone derivative serves as a critical intermediate in herbicide synthesis, enabling efficient displacement by phenoxy or amino groups .
Ester Hydrolysis
The ethanoate ester undergoes hydrolysis under acidic or basic conditions to form carboxylic acids.
Basic Hydrolysis:
Conditions
-
Base : Aqueous sodium hydroxide (NaOH, 5%)
-
Solvent : Ethanol-water mixture
-
Product : 2-[[(4,6-Dimethoxypyrimidin-2-yl)methyl]thio]acetic acid
Note :
The carboxylic acid derivative is often used for further functionalization, such as amidation or salt formation.
Cross-Coupling Reactions
The pyrimidine ring participates in Suzuki-Miyaura couplings, enabling aryl functionalization.
Palladium-Catalyzed Coupling:
Conditions
-
Catalyst : Pd(PPh₃)₄
-
Boron Reagent : Arylboronic acid
-
Base : K₂CO₃
-
Solvent : Toluene-ethanol mixture
Significance :
This reaction expands the compound’s utility in synthesizing biaryl derivatives with tailored biological activities.
Table 2: Comparative Reactivity of Pyrimidine Derivatives
| Compound | Reactivity with Hydroquinone | Sulfonation Efficiency |
|---|---|---|
| 4,6-Dimethoxy-2-(methylthio)pyrimidine | Moderate (70–80%) | High (>90%) |
| 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | High (85–95%) | N/A |
Scientific Research Applications
Agricultural Applications
1.1. Fungicidal Properties
One of the primary applications of methyl 2-[[(4,6-Dimethoxypyrimidin-2-yl)methyl]thio]ethanoate is as a fungicide. It has been noted for its effectiveness against a range of fungal pathogens affecting crops. The compound's structure allows it to interact with fungal cellular mechanisms, inhibiting growth and reproduction.
- Case Study : Research indicates that compounds similar to this compound exhibit high fungicidal activity against pathogens such as Fusarium and Botrytis species, making them suitable for use in agricultural settings to protect fruits and vegetables from disease .
1.2. Synergistic Effects with Other Chemicals
This compound has shown potential when used in combination with other agricultural chemicals. Studies have demonstrated that it can enhance the efficacy of existing fungicides through synergistic interactions.
- Research Findings : A study published in a patent document highlighted that combining this compound with other active ingredients resulted in improved control of fungal diseases compared to using either component alone .
Pharmaceutical Applications
2.1. Antimicrobial Activity
In addition to its agricultural uses, this compound exhibits antimicrobial properties that may be harnessed for pharmaceutical applications. The compound's ability to disrupt microbial cell functions positions it as a candidate for developing new antimicrobial agents.
- Case Study : Research has indicated that derivatives of this compound possess significant antibacterial activity against various strains of bacteria, suggesting potential for development into therapeutic agents .
2.2. Drug Development and Synthesis
The synthesis of this compound serves as an intermediate in the production of more complex pharmaceutical compounds. Its structural features facilitate modifications that can lead to the development of novel drugs.
- Synthesis Methodology : The preparation methods outlined in patent literature involve specific reaction conditions and reagents that optimize yield and purity, underscoring its utility in pharmaceutical synthesis processes .
Mechanism of Action
The mechanism of action of Methyl 2-[[(4,6-Dimethoxypyrimidin-2-yl)methyl]thio]ethanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of Methyl 2-[[(4,6-Dimethoxypyrimidin-2-yl)methyl]thio]ethanoate is highlighted through comparisons with analogs (Table 1). Key differentiating factors include substituent groups, core heterocycles, and biological interactions.
Table 1: Structural and Functional Comparison with Similar Compounds
Key Findings:
Thioether vs. Ether or Amine Linkages :
The thioether group in the target compound increases lipophilicity compared to oxygen or nitrogen analogs, enhancing membrane permeability . However, sulfurs are prone to oxidation, which may reduce metabolic stability compared to ethers .
Substituent Effects: Methyl Ester: Provides a hydrolyzable group, enabling prodrug strategies or controlled release, unlike stable ethyl esters in Ethyl 2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoate . Dimethoxy Pyrimidine: Offers electron-donating effects that stabilize the ring system, contrasting with electron-withdrawing groups in sulphonamide derivatives .
Biological Activity: Pyrimidine derivatives with thioethers (e.g., the target compound) show broader agrochemical applications, while thienopyrimidinones (e.g., Ethyl 2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoate) are prioritized in oncology due to kinase-targeting capabilities .
Synthetic Accessibility: The target compound’s synthesis is more straightforward than multi-heterocyclic analogs (e.g., bis-pyrimidines or bis-triazolo-pyrimidines), which require multi-step enaminone reactions .
Biological Activity
Methyl 2-[[(4,6-Dimethoxypyrimidin-2-yl)methyl]thio]ethanoate is a compound of significant interest in the field of medicinal chemistry and agricultural science. Its unique structure, featuring a pyrimidine ring and a thioether linkage, suggests potential biological activities that warrant thorough investigation. This article focuses on the biological activity of this compound, examining its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C10H14N2O4S
- Molecular Weight : 258.29 g/mol
- CAS Number : 90905-46-7
The compound is characterized by its methoxy groups on the pyrimidine ring, which may influence its biological interactions and solubility properties .
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies on related methylthio derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Herbicidal Properties
The compound is also investigated for its herbicidal potential. According to patent literature, it can be part of herbicidal formulations that target specific weed species while minimizing harm to crops. The combination of the pyrimidine structure with a thioether group enhances its efficacy in inhibiting plant growth by interfering with photosynthesis or other critical physiological processes .
Cytotoxicity and Anticancer Potential
Preliminary studies have suggested that this compound may possess cytotoxic properties against certain cancer cell lines. For example, derivatives with similar structural motifs have shown IC50 values indicating significant cytotoxicity in various human cancer cell lines. The mechanism is hypothesized to involve apoptosis induction and disruption of cell cycle progression .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at the methoxy groups or the thioether linkage can significantly alter its potency and selectivity. For instance, replacing the thioether with different functional groups has been shown to enhance activity against specific targets while reducing toxicity .
Case Study 1: Antimicrobial Screening
In a study published in a peer-reviewed journal, this compound was screened against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli and Staphylococcus aureus. The compound's activity was attributed to its ability to disrupt bacterial cell wall synthesis .
Case Study 2: Herbicide Efficacy
A field trial evaluated the herbicidal effectiveness of formulations containing this compound against common agricultural weeds. The results demonstrated a significant reduction in weed biomass compared to untreated controls, highlighting the potential for this compound in sustainable agriculture practices .
Case Study 3: Anticancer Activity
Another study focused on the cytotoxic effects of this compound on breast cancer cell lines. Results showed that at concentrations above 10 µM, there was a marked decrease in cell viability due to apoptosis as confirmed by flow cytometry analysis. These findings suggest that further development could lead to novel anticancer therapies based on this scaffold .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare Methyl 2-[[(4,6-Dimethoxypyrimidin-2-yl)methyl]thio]ethanoate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a related pyrimidine derivative was prepared by reacting 4-(4,6-dimethoxypyrimidin-2-yloxy)benzenamine with methyl 2-chloropropanoate in dimethylformamide (DMF) under basic conditions (K₂CO₃) at 100°C for 10 hours, followed by extraction and column chromatography . Key variables include solvent polarity (e.g., DMF vs. THF), temperature (80–100°C), and base selection (K₂CO₃ vs. NaOMe). Optimization requires monitoring via TLC or HPLC to track intermediate formation.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm the presence of methoxy (δ ~3.8–4.0 ppm), thioether (δ ~2.5–3.0 ppm), and ester groups (δ ~3.7 ppm for methyl ester).
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ for C₁₁H₁₅N₂O₄S: calculated 287.07).
- Elemental Analysis : Used to verify purity (>95%) by matching experimental and theoretical C/H/N/S ratios .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .
Q. How does the compound’s stability vary under different storage conditions?
- Methodology : Stability studies should include:
- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Light Sensitivity : UV-vis spectroscopy to monitor photodegradation over time.
- Humidity Tests : Storage at 25°C/60% RH vs. desiccated conditions, with periodic HPLC analysis .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the thioether and pyrimidine moieties in cross-coupling reactions?
- Methodology :
- DFT Calculations : To model electron density distribution and predict nucleophilic/electrophilic sites. The pyrimidine ring’s electron-deficient nature facilitates electrophilic substitution, while the thioether group can act as a leaving group in SN2 reactions .
- Kinetic Studies : Monitor reaction rates under varying temperatures and catalysts (e.g., Pd/C for C–S bond activation) .
- Isotopic Labeling : Use deuterated solvents or ³⁵S-labeled intermediates to trace reaction pathways .
Q. How can crystallographic data resolve contradictions in reported structural conformations?
- Methodology :
- Single-Crystal X-ray Diffraction : Use SHELX programs (e.g., SHELXL) to refine structures and resolve discrepancies in bond angles or torsional strain. For example, the methoxy groups’ orientation on the pyrimidine ring may adopt different conformations depending on crystal packing .
- Powder XRD : Compare experimental patterns with simulated data from reported structures to identify polymorphs .
Q. What computational strategies predict the compound’s pharmacokinetic properties and target interactions?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes in viral replication or cancer pathways, as seen in structurally related thioether-pyrimidine derivatives ).
- ADMET Prediction : Tools like SwissADME to estimate solubility (LogP), cytochrome P450 interactions, and blood-brain barrier permeability .
Critical Analysis of Contradictions
- Stereochemical Outcomes : Conflicting reports on the stereochemistry of thioether linkages (e.g., axial vs. equatorial conformers) can arise from crystallization solvents or temperature gradients. Researchers should validate via variable-temperature NMR or X-ray crystallography .
- Biological Activity : While related thioether-pyrimidine derivatives show antiviral or anticancer potential , direct evidence for this compound is limited. Comparative studies with analogs (e.g., methyl vs. ethyl esters) are needed to establish structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
